Quinoline, 2-chloro-3-ethenyl-4-phenyl-
CAS No.: 59280-82-9
Cat. No.: VC19573480
Molecular Formula: C17H12ClN
Molecular Weight: 265.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59280-82-9 |
|---|---|
| Molecular Formula | C17H12ClN |
| Molecular Weight | 265.7 g/mol |
| IUPAC Name | 2-chloro-3-ethenyl-4-phenylquinoline |
| Standard InChI | InChI=1S/C17H12ClN/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)19-17(13)18/h2-11H,1H2 |
| Standard InChI Key | OIWFBIWYVATHMB-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents include:
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Chlorine at position 2: Enhances electrophilic substitution potential.
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Ethenyl () at position 3: Introduces unsaturation for addition reactions.
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Phenyl at position 4: Contributes steric bulk and π-π stacking interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 265.7 g/mol | |
| IUPAC Name | 2-Chloro-3-ethenyl-4-phenylquinoline | |
| LogP (Partition Coefficient) | 5.2 |
Synthesis and Optimization
Vilsmeier-Haack Reaction
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Reactants: 3-Ethenyl-4-phenylquinoline with -DMF.
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Conditions: 80–100°C, 6–8 hours.
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Yield: 62–69%.
Suzuki-Miyaura Coupling
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Catalyst: Pd(PPh) with aryl boronic acids.
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Base: in toluene/water.
Microwave-Assisted Synthesis
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Efficiency: 30% reduction in reaction time vs. conventional methods.
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Yield Improvement: 15–20% higher due to uniform heating.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Vilsmeier-Haack | 62–69 | 6–8 | Scalability |
| Suzuki Coupling | 70–75 | 4–6 | Versatility |
| Microwave-Assisted | 80–85 | 2–3 | Energy Efficiency |
Chemical Reactivity and Functionalization
Nucleophilic Substitution at C2
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Chlorine Replacement: Reacts with amines (e.g., morpholine) to form 2-morpholino derivatives .
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Mechanism: pathway facilitated by electron-withdrawing quinoline core .
Ethenyl Group Transformations
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Hydrogenation: Catalytic reduces ethenyl to ethyl, altering lipophilicity.
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Epoxidation: yields epoxide intermediates for further functionalization .
Electrophilic Aromatic Substitution
Biological Activities and Mechanisms
Antimicrobial Properties
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Targets: DNA gyrase and topoisomerase IV in E. coli (IC = 3.2 µM).
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Spectrum: Active against Gram-positive bacteria (MIC = 8 µg/mL) and Candida albicans .
Anticancer Activity
Table 3: Biological Activity Profile
| Assay | Result | Cell Line/Organism | Source |
|---|---|---|---|
| Antimicrobial (MIC) | 8 µg/mL (Gram+) | S. aureus | |
| Anticancer (IC) | 12.7 µM | MOLT-3 | |
| LogD (pH 7.4) | 4.9 | — |
Applications in Medicinal Chemistry
Drug Development Scaffold
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Analog Synthesis: 2-Chloro-3-ethenyl-4-phenylquinoline serves as a precursor for antimalarial (e.g., chloroquine analogs) and kinase inhibitor candidates .
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Structure-Activity Relationship (SAR):
Material Science Applications
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OLEDs: Quinoline core enables electron-transport layers (ETL) with = 450 nm .
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Coordination Chemistry: Forms luminescent complexes with Eu (quantum yield = 0.38) .
Comparative Analysis with Analogous Compounds
Table 4: Structural and Functional Comparison
| Compound | Substituents | Key Difference |
|---|---|---|
| 2-Chloro-4-phenylquinoline | C2: Cl, C4: Ph | Lacks ethenyl at C3 |
| 3-Ethenyl-4-phenylquinoline | C3: CH=CH, C4: Ph | Lacks Cl at C2 |
| 2-Chloro-3-vinylquinoline | C2: Cl, C3: CHCH | Reduced conjugation vs. ethenyl |
Future Research Directions
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